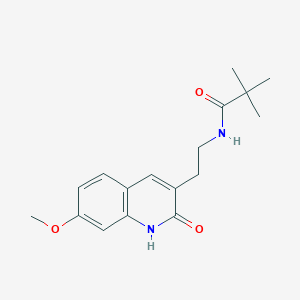

N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)pivalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

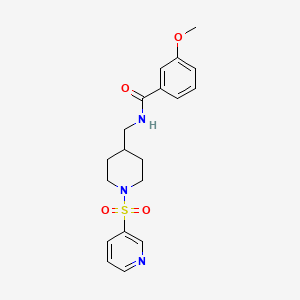

The synthesis of this compound involves in silico docking studies, characterisation and study on hypoglycemic activity of a series of N - (2- (4-methoxy-1-methyl/phenyl-2-oxo-1,2-dihydroquinolin-3-yl)-2-oxoethyl)- N -substituted primary amino) -benzenesulfononamides .Molecular Structure Analysis

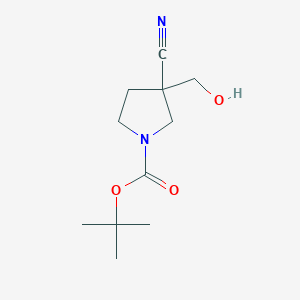

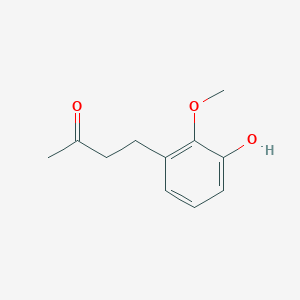

The molecular formula of this compound is C17H22N2O3. The structure of this compound is unique due to their roles in natural and synthetic chemistry and their biologically and pharmacological activities .Chemical Reactions Analysis

The chemistry of quinoline-2,4-diones is unique due to their roles in natural and synthetic chemistry and their biologically and pharmacological activities . Quinolin-2,4-dione displays different tautomeric forms between the carbonyl groups, CH 2 -3 and NH of the quinoline moiety .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are unique due to its structure and composition. The UV–Vis (acetone) λ max (ε, L·mol −1 ·cm −1): 316 (469), 330 (3898) nm . The 1 H-NMR (400 MHz, DMSO- d6) and 13 C { 1 H}-NMR (101 MHz, DMSO- d6) values provide information about the hydrogen and carbon atoms in the molecule .Wissenschaftliche Forschungsanwendungen

Synthesis of Fused Heterocycles

This compound is instrumental in the synthesis of fused heterocycles, which are crucial in pharmaceutical chemistry. The quinolone core of the molecule can be used to create four-membered to seven-membered heterocycles, many of which exhibit unique biological activities .

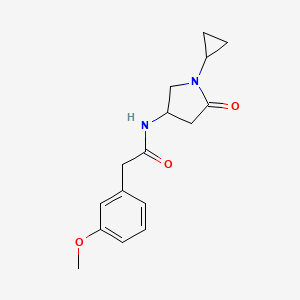

Hypoglycemic Activity

Recent studies have shown that derivatives of this compound have been synthesized and evaluated for their hypoglycemic activity. This suggests potential applications in the treatment of diabetes through the modulation of blood sugar levels .

Molecular Docking Studies

The compound has been used in molecular docking studies to predict the interaction with biological targets. This is particularly useful in drug design, where the compound’s binding affinity to enzymes or receptors can be assessed .

Wirkmechanismus

Target of Action

Compounds with similar structures, such as 4-hydroxy-2-quinolones, have been reported to exhibit a variety of pharmaceutical and biological activities .

Mode of Action

It is known that similar compounds interact with their targets through hydrogen bonds .

Biochemical Pathways

Similar compounds have been reported to exhibit anti-diabetic activity by affecting the glucose oxidase peroxidase (god-pod) method .

Result of Action

Similar compounds have been reported to show strong potency in inhibiting acetylcholinesterase enzyme (ache), which is associated with alzheimer’s disease .

Zukünftige Richtungen

The interesting pharmaceutical and biological activities of 4-hydroxy-2-quinolones make them valuable in drug research and development . Hence, many publications have recently dealt with their synthetic analogous and the synthesis of their heteroannelated derivatives . This suggests that there is a lot of potential for future research and development in this area.

Eigenschaften

IUPAC Name |

N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O3/c1-17(2,3)16(21)18-8-7-12-9-11-5-6-13(22-4)10-14(11)19-15(12)20/h5-6,9-10H,7-8H2,1-4H3,(H,18,21)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPALTOVRPJEWFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NCCC1=CC2=C(C=C(C=C2)OC)NC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)pivalamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,4-dimethoxyphenethyl)-2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamide](/img/structure/B2972676.png)

![Ethyl 4-((4-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2972682.png)

![1-(3-Tosyl-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)piperidine-4-carboxamide](/img/structure/B2972686.png)

![2-((7-acetyl-3-(3-chloro-4-fluorophenyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2972694.png)